molecular formula C12H16OS B13162650 2-Methyl-3-(3-methylphenyl)thiolan-3-ol

2-Methyl-3-(3-methylphenyl)thiolan-3-ol

Cat. No.: B13162650
M. Wt: 208.32 g/mol
InChI Key: QZKVVUDJIDTVOQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS. It is a thiolane derivative, characterized by a thiolane ring substituted with methyl and methylphenyl groups. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol typically involves the reaction of 3-methylphenylmagnesium bromide with 2-methylthiirane. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired thiolane derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The methyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with reduced oxygen content.

    Substitution: Various substituted thiolane derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(3-methylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-methylphenyl)thiolan-3-ol: Similar structure but with the methylphenyl group in a different position.

    2-Methyl-3-phenylthiolan-3-ol: Lacks the additional methyl group on the phenyl ring.

    3-Methyl-3-phenylthiolan-2-ol: Different substitution pattern on the thiolane ring.

Uniqueness

2-Methyl-3-(3-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-methyl-3-(3-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C12H16OS/c1-9-4-3-5-11(8-9)12(13)6-7-14-10(12)2/h3-5,8,10,13H,6-7H2,1-2H3

InChI Key

QZKVVUDJIDTVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC=CC(=C2)C)O

Origin of Product

United States

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